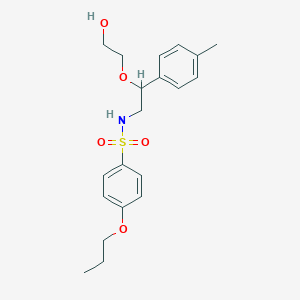

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5S/c1-3-13-25-18-8-10-19(11-9-18)27(23,24)21-15-20(26-14-12-22)17-6-4-16(2)5-7-17/h4-11,20-22H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHGFVJCORCLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:

Formation of the Ether Linkage: The initial step may involve the reaction of 2-chloroethanol with p-tolyl ethylamine to form the intermediate 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.

Sulfonamide Formation: The intermediate is then reacted with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial properties.

Medicine: Investigated for its potential use as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in microorganisms, thereby exerting antimicrobial effects. The ether and aromatic groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several benzenesulfonamide derivatives reported in the literature. Key comparisons include:

Compound 2e (N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)

- Substituents : A bulky tert-butyl group at the para position and a tetramethylpiperidinyloxy (TEMPO) radical.

- The TEMPO moiety may introduce radical scavenging properties, which are absent in the target compound .

Compound 2f (N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)

- Substituents : A biphenyl group at the para position.

- However, this also reduces solubility compared to the target compound’s propoxy group .

N-[2-[[[3-(4'-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxybenzenesulfonamide

- Substituents : A 4-chlorophenyl propenyl group, hydroxyethyl, and methoxybenzenesulfonamide.

- The hydroxyethyl group parallels the target’s hydroxyethoxy chain, suggesting similar solubility profiles .

Pharmacological and Physical Properties

A comparative analysis of key parameters is summarized below:

*Calculated based on formula C₂₅H₃₃NO₅S.

- Solubility : The hydroxyethoxy group in the target compound improves water solubility compared to tert-butyl (2e) or biphenyl (2f) substituents. However, the propoxy chain may increase lipophilicity relative to methoxy () .

- Receptor Binding : Compounds with aromatic substituents (e.g., biphenyl in 2f or chlorophenyl in ) show enhanced affinity for hydrophobic receptor pockets, while the target’s p-tolyl group may offer a balance between affinity and solubility .

Contradictions and Limitations

- Synthesis Yields : While 2e and 2f achieved 75% and 66% yields, respectively, the target compound’s synthesis efficiency remains unverified .

- Activity Data : Pharmacological data for the target compound are absent in the evidence, whereas ’s compound is explicitly linked to receptor binding studies .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a propoxybenzene moiety, and a hydroxyethoxy-p-tolyl ethyl side chain. The molecular formula is C17H25N1O4S, and it has a molecular weight of approximately 341.45 g/mol. The presence of the hydroxyethoxy group suggests potential for solubility in biological systems and interaction with various biological targets.

Research indicates that sulfonamides often exert their biological effects through inhibition of specific enzymes or pathways. In the case of this compound, studies have suggested several mechanisms:

- Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in tissues.

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, thus disrupting folate synthesis.

Antimicrobial Effects

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various strains of bacteria. For example, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In cellular models, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant reduction in bacterial load in vitro. The compound was tested alongside traditional antibiotics, showing synergistic effects when combined with amoxicillin. -

Case Study on Anti-inflammatory Activity :

In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Table 2: Anti-inflammatory Effects

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 µM) | 80 | 120 |

| Compound (20 µM) | 50 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.